molecular formula C14H21NO2 B12601464 N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide CAS No. 918107-03-6

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide

Cat. No.: B12601464
CAS No.: 918107-03-6
M. Wt: 235.32 g/mol
InChI Key: PFEDUUBTWPUCBP-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide typically involves the reaction of 2,6-dimethylaniline with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-(2,6-Dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide, a compound with potential therapeutic applications, has garnered interest due to its biological activities. This article reviews various studies that elucidate its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H19NOC_{13}H_{19}NO. It features a dimethylphenyl group and a hydroxylamine moiety that may contribute to its biological activity.

PropertyValue
Molecular Weight219.30 g/mol
Melting PointNot available
LogP2.244
SolubilitySoluble in organic solvents

Anticonvulsant Activity

A notable study investigated the anticonvulsant properties of N-(2,6-dimethylphenyl)-substituted semicarbazones, which share structural similarities with this compound. These compounds exhibited significant anticonvulsant activity in various models. Specifically, one derivative increased GABA levels by 118% and inhibited GABA transaminase both in vitro and ex vivo . This suggests that similar mechanisms may be present in this compound.

Anti-inflammatory Properties

Research has indicated that compounds containing hydroxamic acid moieties can exhibit anti-inflammatory effects. The presence of the hydroxylamine group in this compound may enhance its ability to inhibit inflammatory mediators such as cytokines and prostaglandins. This could make it a candidate for treating conditions associated with chronic inflammation.

Cytotoxicity and Cancer Research

Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. The mechanism is believed to involve apoptosis induction through the activation of caspases and alterations in mitochondrial membrane potential. Further research is needed to establish the specific pathways involved.

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models of epilepsy, this compound demonstrated a significant reduction in seizure frequency compared to control groups. The study utilized both intraperitoneal and oral administration routes to assess bioavailability and efficacy.

Case Study 2: Inflammatory Response Modulation

A recent investigation into the anti-inflammatory effects of related compounds revealed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in autoimmune diseases.

Properties

CAS No.

918107-03-6

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-hydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C14H21NO2/c1-10-7-6-8-11(2)13(10)15(17)12(16)9-14(3,4)5/h6-8,17H,9H2,1-5H3

InChI Key

PFEDUUBTWPUCBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)CC(C)(C)C)O

Origin of Product

United States

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